molecular formula C27H28N2O5S B6494967 N-(2-benzoyl-4-methylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 923425-96-1

N-(2-benzoyl-4-methylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B6494967
CAS No.: 923425-96-1
M. Wt: 492.6 g/mol
InChI Key: PEXGEQCHFZMZLZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two key structural motifs:

  • A 2-benzoyl-4-methylphenyl group attached to the carboxamide nitrogen.
  • A 4-methoxybenzenesulfonyl group on the piperidine nitrogen. The sulfonyl group enhances electrophilicity, while the para-methoxy substituent may improve solubility and metabolic stability compared to non-polar analogs.

This compound’s hybrid structure positions it as a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-19-8-13-25(24(18-19)26(30)20-6-4-3-5-7-20)28-27(31)21-14-16-29(17-15-21)35(32,33)23-11-9-22(34-2)10-12-23/h3-13,18,21H,14-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXGEQCHFZMZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Variations in Sulfonyl Substituents

  • N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide (): Replaces the 4-methoxybenzenesulfonyl group with a 4-methylbenzenesulfonyl group. Reported to exhibit antimicrobial activity, suggesting that sulfonyl group modifications directly influence biological target interactions .
  • 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide (): Features a chloro-substituted benzylsulfonyl group instead of 4-methoxybenzenesulfonyl. The chloro group increases electrophilicity, enhancing reactivity in substitution reactions. This compound is noted for enzyme inhibition applications, highlighting the role of halogen atoms in target binding .

Variations in Aromatic Substituents

  • N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide ():

    • Incorporates a pyrimidine ring and a 2-chlorophenyl group.
    • The chloro substituent at the ortho position introduces steric hindrance, which may reduce off-target interactions compared to the target compound’s para-methyl group. This analog demonstrates how substituent position affects selectivity .
  • N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (): Combines a pyridazine ring with chloro and methoxy groups on the phenyl ring.

Functional Group Modifications

  • N-(4-Methylphenyl)piperidine-4-carboxamide ():

    • Lacks the sulfonyl and benzoyl groups, simplifying the structure.
    • Exhibits distinct biological effects due to reduced steric and electronic complexity, underscoring the importance of sulfonyl and benzoyl groups in the target compound’s activity .
  • N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide ():

    • Features a hydroxy group and methylthio-phenyl substituent.
    • The hydroxy group enhances hydrophilicity, contrasting with the target compound’s lipophilic benzoyl group. This difference may influence blood-brain barrier permeability .

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(2-benzoyl-4-methylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide 2-benzoyl-4-methylphenyl, 4-methoxybenzenesulfonyl High lipophilicity, CNS activity potential -
N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide 4-chlorophenyl, 4-methylbenzenesulfonyl Antimicrobial
1-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide 4-chlorobenzylsulfonyl, 4-methoxyphenyl Enzyme inhibition
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide 2-chlorophenyl, pyrimidine ring Improved selectivity
N-(4-Methylphenyl)piperidine-4-carboxamide 4-methylphenyl, no sulfonyl/benzoyl Simplified bioactivity

Key Research Findings

  • Substituent Position Matters : Para-substituted sulfonyl groups (e.g., 4-methoxy in the target compound) generally improve solubility compared to ortho-substituted analogs .
  • Halogen vs. Methoxy : Chloro substituents enhance electrophilicity and target binding but may reduce metabolic stability relative to methoxy groups .
  • Hybrid Structures : Combining benzoyl and sulfonyl groups creates synergistic effects, balancing lipophilicity and reactivity for optimized pharmacokinetics .

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